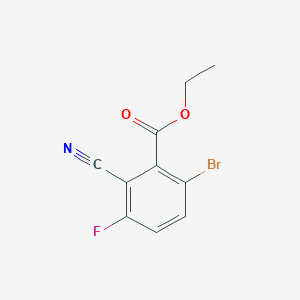

Ethyl 6-bromo-2-cyano-3-fluorobenzoate

Description

Ethyl 6-bromo-2-cyano-3-fluorobenzoate is a synthetic aromatic ester characterized by a benzoate backbone substituted with bromine (Br), cyano (CN), and fluorine (F) groups at positions 6, 2, and 3, respectively, and an ethyl ester moiety at the carboxyl position. Crystallographic studies using programs like SHELX could resolve its three-dimensional structure, aiding in property optimization .

Properties

IUPAC Name |

ethyl 6-bromo-2-cyano-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)9-6(5-13)8(12)4-3-7(9)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAZAKRMDXRXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

A commonly employed precursor is 2-fluoro-3-cyano-substituted benzoic acid or benzonitrile derivatives , which can be synthesized or commercially sourced. The fluorine atom is typically introduced early due to its strong electron-withdrawing effect influencing subsequent regioselectivity.

Bromination Step

- Reagents: Bromination is often achieved using N-bromosuccinimide (NBS) or elemental bromine.

- Solvents: Ethanol, methanol, or ethyl acetate are preferred solvents.

- Conditions: Controlled temperature (0 to 5 °C) to avoid polybromination.

- Mechanism: Electrophilic aromatic substitution directed by existing substituents, with regioselectivity favoring the 6-position due to electronic and steric effects.

Cyanation Step

- Reagents: Cyanide sources such as copper(I) cyanide or palladium-catalyzed cyanation agents.

- Conditions: Reflux in polar aprotic solvents like DMF or DMSO under nitrogen atmosphere to avoid oxidation.

- Mechanism: Nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling to introduce the cyano group at the 2-position.

Esterification

- If starting from the acid, esterification with ethanol under acidic conditions (e.g., sulfuric acid catalyst) or via Fischer esterification is performed to yield the ethyl ester.

Exemplary Synthetic Route (Adapted from Analogous Compounds)

| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitration (for cyano precursor) | o-Fluorobenzonitrile, KNO3, H2SO4, 0–5 °C | 2-fluoro-5-nitrobenzonitrile | ~80 | Mild nitration to introduce nitro group |

| 2 | Nitro reduction | Fe powder, NH4Cl, 75–100 °C, aqueous medium | 2-fluoro-5-aminobenzonitrile | 80–90 | Reduction to amino group |

| 3 | Bromination | N-bromosuccinimide, ethanol, 0–5 °C | 2-bromo-3-amino-6-fluorobenzonitrile | 75–85 | Regioselective bromination at 6-position |

| 4 | Diazotization & Deamination + Hydrolysis | NaNO2, H2SO4, CuSO4, NaH2PO2, 0–65 °C | 2-bromo-6-fluorobenzoic acid | 15–25 | Conversion of amino to acid group |

| 5 | Esterification | Ethanol, acid catalyst (e.g., H2SO4), reflux | Ethyl 6-bromo-2-cyano-3-fluorobenzoate (final) | Variable | Formation of ethyl ester moiety |

Note: The above table is adapted from preparation methods of structurally related compounds such as 2-bromo-6-fluorobenzoic acid and ethyl 2-bromo-5-cyano-3-hydroxybenzoate, which share similar reaction steps and conditions.

Reaction Conditions and Optimization Insights

- Temperature control is critical during bromination and diazotization to prevent side reactions and decomposition.

- Use of N-bromosuccinimide (NBS) is preferred over elemental bromine for better regioselectivity and milder conditions.

- Iron powder and ammonium chloride serve as an efficient reducing system for nitro to amino conversion with high yield and minimal byproducts.

- Diazotization and simultaneous deamination/hydrolysis reduce the number of steps and reaction time, enhancing overall efficiency.

- Solvent volume and reagent ratios are optimized to maximize yield and purity, with ethanol volumes ranging from 100 to 200 mL per mol of substrate in bromination steps.

Data Summary from Representative Syntheses

| Parameter | Range / Value | Optimal Conditions |

|---|---|---|

| Nitration temperature | -5 to 20 °C | -2 to 2 °C |

| Nitro reduction temperature | 75 to 102 °C | 90 to 95 °C |

| Bromination temperature | -5 to 50 °C | 0 to 5 °C |

| Diazotization temperature | -5 to 10 °C | 0 to 5 °C |

| Deamination/hydrolysis temp. | 35 to 80 °C | 50 to 60 °C |

| Solvent volume (bromination) | 1000 to 2000 mL per mol | 1200 to 1400 mL per mol (ethanol) |

| Yield of intermediate steps | 75% to 90% | High yields with controlled conditions |

| Final product yield | 15% to 26% | Dependent on purification and scale |

Analytical Characterization

- NMR Spectroscopy: Confirms substitution pattern and ester formation.

- IR Spectroscopy: Characteristic peaks for nitrile (~2250 cm⁻¹), ester carbonyl (~1700 cm⁻¹), and C–F stretching.

- Mass Spectrometry: Confirms molecular weight and isotopic pattern of bromine.

- Melting Point & Purity: Used to assess product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-cyano-3-fluorobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The cyano group in the compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoates, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Ethyl 6-bromo-2-cyano-3-fluorobenzoate has diverse applications in scientific research, including:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, the compound is used to study the effects of fluorinated and brominated compounds on biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 6-bromo-2-cyano-3-fluorobenzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bromine and cyano groups play a crucial role in its reactivity and binding affinity. For example, the bromine atom can participate in halogen bonding interactions with biological targets, while the cyano group can act as an electron-withdrawing group, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related aromatic esters, emphasizing substituent effects on physicochemical properties, bioactivity, and synthetic accessibility. While the provided evidence lacks direct data on Ethyl 6-bromo-2-cyano-3-fluorobenzoate, insights can be inferred from studies on analogous compounds.

Structural and Functional Group Comparisons

- Cyano Group: Increases electrophilicity, making the compound more reactive in nucleophilic substitutions compared to esters lacking this group (e.g., ethyl bromo-fluorobenzoate). Fluorine: Improves metabolic stability and bioavailability relative to non-fluorinated analogs, as seen in agrochemicals like clothianidin .

Data Tables

Table 1: Substituent Impact on Key Properties

| Substituent | Effect on Polarity | Effect on Reactivity | Example Compound |

|---|---|---|---|

| Br | ↑ Lipophilicity | ↑ Halogen bonding | This compound |

| CN | ↑ Polarity | ↑ Electrophilicity | Ethyl 2-cyano-3-fluorobenzoate |

| F | ↑ Metabolic stability | ↓ pKa (acidic protons) | Ethyl 3-fluorobenzoate |

Table 2: Comparison with Natural Ethyl Acetate-Extracted Compounds

| Source | Key Compounds | Bioactivity | Reference |

|---|---|---|---|

| Clove | Eugenol derivatives | Antifungal | |

| Ginger | Gingerols, shogaols | Antimicrobial | |

| Synthetic Target | Bromo-cyano-fluorobenzoate | Hypothetical enzyme inhibition | — |

Q & A

Q. What are the key considerations in designing a synthetic route for Ethyl 6-bromo-2-cyano-3-fluorobenzoate?

The synthesis typically involves multi-step functionalization of the benzoate backbone. Electrophilic aromatic substitution (EAS) is critical for introducing halogens (Br, F) at specific positions, followed by cyanation. For example, bromination and fluorination require careful control of reaction conditions (e.g., Lewis acid catalysts, temperature) to avoid over-substitution. Esterification with ethanol can be achieved via nucleophilic acyl substitution using activated acid derivatives (e.g., acyl chlorides) . Purity optimization may involve recrystallization or column chromatography, guided by TLC and NMR monitoring.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR : and NMR identify substituent positions via coupling patterns (e.g., meta-fluorine splitting) and chemical shifts (e.g., cyano groups at ~110-120 ppm in ) .

- IR : Strong absorption bands at ~2230 cm (C≡N stretch) and ~1700 cm (ester C=O) confirm functional groups.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHBrFNO with expected isotopic patterns for Br) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations assess electron density distribution to identify reactive sites. For instance, the bromine atom at position 6 is susceptible to nucleophilic attack due to electron-withdrawing effects from the cyano and fluorine groups. Solvent effects (e.g., polar aprotic solvents like DMF) and transition-state modeling further refine reaction pathway predictions .

Q. What strategies resolve contradictions between theoretical and experimental data in the crystal structure analysis of this compound?

Discrepancies in bond angles or torsion angles may arise from crystal packing forces or dynamic effects. Refinement using SHELXL (via Hirshfeld surface analysis) and comparison with DFT-optimized geometries can reconcile differences. For example, steric hindrance from the ethyl ester group might distort the benzene ring in experimental data but not in gas-phase calculations .

Q. How does the spatial arrangement of substituents influence the compound’s biological activity as a pharmaceutical intermediate?

Substituent positioning affects binding affinity to biological targets. Molecular docking studies (e.g., with AutoDock Vina) simulate interactions between the compound and enzyme active sites. The fluorine atom’s electronegativity and the cyano group’s hydrogen-bonding potential are critical for modulating activity .

Data Analysis and Methodological Challenges

Q. How to optimize reaction conditions to minimize by-products during cyanation?

Use kinetic studies (e.g., in situ IR monitoring) to track intermediate formation. Copper(I) cyanide or Pd-catalyzed cyanation under inert atmospheres reduces side reactions like hydrolysis. Temperature gradients (e.g., slow heating from 0°C to 60°C) improve selectivity .

Q. What are the implications of conflicting 19F^{19}\text{F}19F NMR chemical shifts in different solvent systems?

Solvent polarity and hydrogen-bonding interactions can shift signals by 1-5 ppm. Cross-validate data using multiple solvents (DMSO-d, CDCl) and compare with computed solvent-effect models in Gaussian .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

The compound’s hazard profile (H315, H319, H335) mandates PPE (gloves, goggles) and fume hood use. Avoid inhalation of dust; store at room temperature in airtight containers. Neutralize waste with activated carbon before disposal .

Tables for Quick Reference

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | CHBrFNO | |

| Key IR Bands | 2230 cm (C≡N), 1700 cm (C=O) | |

| Hazard Statements | H315, H319, H335 | |

| Preferred Refinement Software | SHELXL for crystallography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.